molecular formula C16H12FNO2 B2629877 1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid CAS No. 943109-61-3

1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid

Cat. No.: B2629877
CAS No.: 943109-61-3
M. Wt: 269.275
InChI Key: XYDOYFJXQVZCRB-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid is a synthetic indole derivative intended for research and development purposes. The indole scaffold is a privileged structure in medicinal chemistry and is known to be associated with a wide spectrum of biological activities . As part of the indolecarboxylic acids class, this compound serves as a key intermediate for the synthesis of more complex molecules and is a valuable scaffold for investigating biological mechanisms . Research into analogous indole-2-carboxylic acids has shown they can act as potent inhibitors of lipid peroxidation and exhibit specific receptor-binding activity, such as competitively inhibiting the glycine site of the NMDA receptor, which is a target of interest in neurological research . The structural motif of a substituted indole-2-carboxylic acid is frequently explored in the development of potential therapeutic agents, including those with antiviral, anti-inflammatory, and anticancer properties . The specific substitution with a 2-fluorobenzyl group at the 1-position is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, offering researchers a versatile tool for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c17-13-7-3-1-6-12(13)10-18-14-8-4-2-5-11(14)9-15(18)16(19)20/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDOYFJXQVZCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid has been investigated for its potential as a therapeutic agent in various diseases:

  • Antiviral Properties : Research indicates that indole derivatives can inhibit HIV-1 integrase, crucial for viral replication. Structural optimizations of related compounds have shown significant inhibitory effects, with IC50 values as low as 0.13 μM for optimized derivatives .
  • Anticancer Activity : A series of indole-2-carboxylic acid derivatives have been designed targeting the 14-3-3η protein, showing promising results against liver cancer cell lines, including chemotherapy-resistant variants .

The compound exhibits a range of biological activities:

  • Antimicrobial Effects : Studies have highlighted the antimicrobial properties of indole derivatives, making them candidates for developing new antibiotics.
  • Neurotransmitter Interaction : The indole core is known to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Study ReferenceActivity TypeTarget/PathwayIC50 Value
AntiviralHIV-1 integrase0.13 μM
Anticancer14-3-3η protein (liver cancer)Variable (best C11)
AntimicrobialVarious bacterial strainsNot specified

Comparison with Related Compounds

To understand the uniqueness of this compound, it is compared to similar compounds:

CompoundKey FeatureUnique Aspect
Indole-3-acetic acidPlant hormoneLacks fluorophenylmethyl group
5-FluoroindoleFluorinated derivativeDifferent substitution pattern
Indole-2-carboxylic acidSimilar core structureAbsence of fluorophenylmethyl group

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity
1-[(2-Fluorophenyl)methyl]-1H-indole-2-carboxylic acid 2-Fluorobenzyl at N1 C₁₆H₁₂FNO₂ 269.28 HIV-1 integrase inhibition
1-[(4-Chlorophenyl)methyl]-1H-indole-2-carboxylic acid 4-Chlorobenzyl at N1 C₁₆H₁₂ClNO₂ 285.73 Not explicitly reported
1-(3-Methoxypropyl)-1H-indole-2-carboxylic acid 3-Methoxypropyl at N1 C₁₃H₁₅NO₃ 233.27 Fragment-based drug design
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid 5,6-Dimethoxy, 1-methyl C₁₂H₁₃NO₄ 235.24 HO-1 ligand studies
6-Bromo-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid 6-Bromo, 3-(2-fluorobenzyloxy)methyl C₁₈H₁₄BrFNO₃ 398.21 HIV-1 integrase inhibition

Pharmacological Profiles

  • HIV-1 Integrase Inhibition: The target compound and its 6-bromo-3-(2-fluorobenzyloxy)methyl analog (compound 21, ) share structural motifs critical for inhibiting HIV-1 integrase. Fluorine at the benzyl position enhances binding to the integrase active site, with IC₅₀ values in the nanomolar range .
  • Anticancer Activity: Derivatives like 1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-indole-2-carboxylic acid (compound 69, ) inhibit Mcl1, a protein critical for cancer cell survival. The phenoxypropyl chain in this compound allows for optimal hydrophobic interactions with the Mcl1 binding pocket .

Biological Activity

1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid is a synthetic compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. The compound features an indole core, which is known for its diverse biological properties, and a fluorophenylmethyl substituent that may enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole structure is recognized for its ability to bind to various receptors and enzymes, influencing metabolic pathways and neurotransmitter systems. The presence of the fluorophenyl group is hypothesized to enhance binding affinity to these targets, potentially leading to increased efficacy in therapeutic applications.

Antiviral Activity

Research indicates that compounds with indole structures, including this compound, may exhibit antiviral properties. A related compound, indole-2-carboxylic acid, has been shown to inhibit HIV-1 integrase, a crucial enzyme in the viral replication cycle. This inhibition occurs through chelation with magnesium ions in the active site of the integrase, which is critical for the strand transfer process .

Case Study: HIV-1 Integrase Inhibition

  • Compound : Indole-2-carboxylic acid derivatives
  • IC50 Values : Ranged from 0.13 μM to 32.37 μM
  • Mechanism : Chelation of Mg²⁺ ions and π-stacking interactions with viral DNA
  • Significance : Demonstrates the potential for indole derivatives as antiviral agents .

Structure-Activity Relationship (SAR)

The structural modifications on the indole core significantly influence biological activity. For instance, substituents at the C3 position have been shown to enhance integrase inhibitory activity. Compounds with halogenated phenyl groups or long-chain alkyl groups at this position exhibited improved binding and activity compared to parent compounds .

CompoundSubstituentIC50 (μM)Activity
1None32.37Baseline
17aC6 Halogen3.11High
20aC3 Long Chain0.13Very High

Anticancer Activity

Indole derivatives are also being explored for their anticancer properties. The indole moiety has been linked to various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that modifications on the indole core can lead to enhanced cytotoxic effects against different cancer cell lines .

Example Findings

  • Compound : Various indole derivatives
  • Cell Lines Tested : Caco-2 (colon cancer), A549 (lung cancer)
  • Results : Some derivatives showed significant anticancer activity with IC50 values as low as 0.003 μM in specific assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid?

  • Method : A two-step approach is common:

N-Alkylation : React indole-2-carboxylic acid derivatives with 2-fluorobenzyl halides under basic conditions (e.g., NaH in DMF) to introduce the 2-fluorophenylmethyl group.

Ester Hydrolysis : Treat the ester intermediate with aqueous LiOH in THF at room temperature, followed by acidification with HCl to yield the carboxylic acid .

  • Purification : Use ethyl acetate extraction and recrystallization from DMF/acetic acid mixtures to isolate high-purity product .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Analytical Techniques :

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z = 344.1 [M+H]+ for analogous indole-carboxylic acids) .
  • NMR : Analyze 1^1H/13^{13}C NMR to verify substitution patterns (e.g., fluorophenyl methyl group at N1, indole C2 carboxylic acid).
  • X-ray Crystallography : Compare crystal packing and hydrogen-bonding motifs with structurally related indole derivatives (e.g., methyl 5-fluoro-1H-indole-2-carboxylate) .

Q. What experimental methods are recommended for determining physicochemical properties like pKa and logP?

  • pKa : Use potentiometric titration in aqueous/organic solvent mixtures. Predicted values (e.g., 4.09±0.30) can be validated experimentally .
  • logP : Measure via shake-flask method using octanol/water partitioning. Computational tools (e.g., SwissADME) can supplement experimental data .

Advanced Research Questions

Q. How do structural modifications at the indole C2 position influence biological activity?

  • SAR Strategy :

  • Replace the carboxylic acid with bioisosteres (e.g., tetrazoles, acyl sulfonamides) to enhance metabolic stability.
  • Introduce electron-withdrawing groups (e.g., fluorine) at the indole core to modulate electronic effects and binding affinity .
    • Case Study : Analogous compounds with C2-carboxylic acid groups exhibit improved inhibition of tubulin polymerization compared to ester derivatives .

Q. What computational approaches are suitable for predicting solubility and membrane permeability?

  • Solubility : Use COSMO-RS simulations based on experimental PSA (167.83 Ų) and logP (1.63) to predict aqueous solubility .
  • Permeability : Apply molecular dynamics (MD) simulations to assess passive diffusion across lipid bilayers, guided by measured logP and molecular volume .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., pKa variations)?

  • Troubleshooting :

Verify experimental conditions (e.g., solvent, ionic strength) that affect pKa measurements.

Cross-validate using multiple techniques (e.g., UV-Vis spectroscopy, capillary electrophoresis) .

  • Example : Predicted pKa (4.09) may differ from experimental values due to solvent effects or impurities in synthesized batches .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Optimization :

  • Use flow chemistry for controlled N-alkylation, reducing side reactions.
  • Replace LiOH with milder bases (e.g., K2_2CO3_3) in hydrolysis steps to minimize decomposition .
    • Quality Control : Monitor reaction progress via HPLC with UV detection (λ = 215 nm) to ensure >98% purity .

Q. How can stability studies under varying pH and temperature conditions be designed?

  • Protocol :

Incubate the compound in buffers (pH 1–12) at 25°C and 40°C for 24–72 hours.

Analyze degradation products via LC-MS and quantify stability using peak area normalization .

  • Key Insight : Carboxylic acid derivatives are prone to decarboxylation at high temperatures; storage at −20°C in inert atmospheres is recommended .

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